5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that features a bromine atom, a pyridine ring, a pyrrole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of Benzamide: The benzamide structure can be synthesized by reacting the brominated benzene derivative with an amine, such as pyridin-4-ylmethylamine, under conditions that facilitate amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Pyrrole Introduction: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyrrole derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring
Reduction: Reduced amine or alcohol derivatives
Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(1H-pyrrol-1-yl)benzamide: Lacks the pyridin-4-ylmethyl group, which may affect its biological activity and chemical reactivity.
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide:
5-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Similar structure with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both the bromine atom and the pyridin-4-ylmethyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C17H14BrN3O |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14BrN3O/c18-14-3-4-16(21-9-1-2-10-21)15(11-14)17(22)20-12-13-5-7-19-8-6-13/h1-11H,12H2,(H,20,22) |
InChI Key |
PXQJHKLBAQQMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Br)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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